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Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-

Chloro-6-(methylamino)purine, a purine derivative of interest in medicinal chemistry and drug

discovery. The document outlines anticipated Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, presents generalized experimental protocols for their acquisition, and

includes a visual representation of the analytical workflow. This guide is intended to serve as a

valuable resource for the characterization and analysis of this and structurally related

compounds.

Spectroscopic Data
While specific experimental spectra for 2-Chloro-6-(methylamino)purine are not readily

available in the public domain, the following tables summarize the expected quantitative data

based on the analysis of structurally similar purine derivatives and established spectroscopic

principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated ¹H and ¹³C NMR chemical shifts for 2-Chloro-6-(methylamino)purine are

presented below. These values are estimated based on the known chemical shifts of the purine

core and the influence of the chloro and methylamino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-8 7.8 - 8.2 Singlet

N-H (amino) 6.5 - 7.5 (broad) Singlet

C-H₃ (methyl) 3.1 - 3.4 Singlet

N-H (purine) 12.0 - 13.0 (broad) Singlet

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 152 - 155

C-4 150 - 153

C-5 118 - 122

C-6 158 - 161

C-8 140 - 143

CH₃ 27 - 30

Mass Spectrometry (MS)
The expected mass spectrometry data for 2-Chloro-6-(methylamino)purine is detailed below.

The molecular weight of 2-Chloro-6-(methylamino)purine (C₆H₆ClN₅) is 183.60 g/mol .

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-(methylamino)purine
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Ion m/z (expected) Description

[M+H]⁺ 184.03 Protonated molecular ion

[M]⁺ 183.02 Molecular ion

[M-CH₃]⁺ 168.00 Loss of a methyl radical

[M-Cl]⁺ 148.05 Loss of a chlorine radical

[C₅H₄N₅]⁺ 134.05
Fragmentation of the purine

ring

Experimental Protocols
The following sections provide generalized yet detailed methodologies for acquiring NMR and

MS data for compounds such as 2-Chloro-6-(methylamino)purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

2-Chloro-6-(methylamino)purine sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm)

High-field NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 2-Chloro-6-(methylamino)purine sample.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal reference (δ

= 0.00 ppm).

Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Data Acquisition:

Set the spectral width to approximately 15 ppm.

Use a standard single-pulse experiment.

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS peak.

¹³C NMR Data Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Apply a 30° pulse with a relaxation delay of 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

2-Chloro-6-(methylamino)purine sample

High-purity solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Syringe pump or liquid chromatography system for sample introduction

Procedure:

Sample Preparation:

Prepare a dilute solution of the 2-Chloro-6-(methylamino)purine sample (approximately 1-

10 µg/mL) in a suitable high-purity solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution to ensure mass

accuracy.

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature for ESI) to optimal values for the analyte.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Data Acquisition:
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Introduce the sample solution into the mass spectrometer via direct infusion using a

syringe pump or through a liquid chromatography system.

Acquire the mass spectrum in full scan mode.

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺

ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen).

Acquire the product ion spectrum.

Data Analysis:

Analyze the full scan spectrum to identify the molecular ion peak.

Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the

structure.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis

of a chemical compound like 2-Chloro-6-(methylamino)purine.
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Spectroscopic Analysis Workflow

The diagram above outlines the key stages from the initial synthesis of the target compound to

its final structural confirmation using NMR and MS techniques. This systematic approach

ensures the purity and correct identification of the synthesized molecule, which is crucial for

subsequent applications in research and development.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-6-
(methylamino)purine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353017#spectroscopic-data-for-2-chloro-6-
methylamino-purine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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